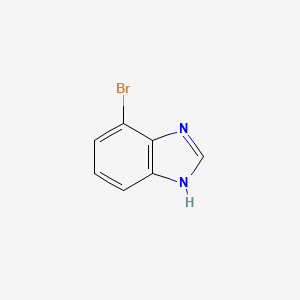

4-bromo-1H-benzoimidazole

Overview

Description

4-Bromo-1H-benzoimidazole is a heterocyclic aromatic compound that consists of a benzimidazole ring substituted with a bromine atom at the 4-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-benzoimidazole typically involves the bromination of benzimidazole. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-benzoimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

Major Products

Substitution: Products include various substituted benzimidazoles.

Oxidation: Products include N-oxides of this compound.

Reduction: Products include dehalogenated benzimidazole derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to yield dehalogenated derivatives.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Substitution | Sodium amide, thiourea | Various substituted benzimidazoles |

| Oxidation | Hydrogen peroxide, m-CPBA | N-oxides |

| Reduction | Lithium aluminum hydride, Pd/C | Dehalogenated derivatives |

4-Bromo-1H-benzoimidazole exhibits diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of this compound showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans, indicating potential as effective antimicrobial agents compared to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of signaling pathways involved in tumor growth. Modifications at the C4 position of the benzimidazole ring have been shown to enhance its potency against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes findings regarding substituents at specific positions on the benzimidazole ring:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C4 | Bromine | Enhances potency |

| C5 | Methyl | Neutral or detrimental |

| C6 | Chlorine | Variable effects |

This relationship indicates that the presence of bromine at the C4 position significantly enhances the inhibitory activity against various biological targets.

Case Studies

- Antiviral Activity : A study revealed that this compound exhibited strong antiviral properties against HIV-1 variants, with an IC50 value of 0.2 μM, demonstrating its potential as a therapeutic agent against drug-resistant strains .

- Antifungal Activity : Another investigation focused on its antifungal capabilities, where it showed notable activity against fungal strains with MIC values comparable to established antifungal agents like griseofulvin.

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings for:

Mechanism of Action

The mechanism of action of 4-bromo-1H-benzoimidazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA synthesis and repair pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound, known for its broad range of biological activities.

2-Bromo-1H-benzoimidazole: Another brominated derivative with similar properties.

4-Chloro-1H-benzoimidazole: A chlorinated analog with comparable reactivity.

Uniqueness

4-Bromo-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position makes it a versatile intermediate for further functionalization and enhances its potential as a pharmacophore .

Biological Activity

4-Bromo-1H-benzoimidazole is a heterocyclic compound characterized by a benzimidazole ring with a bromine atom substituted at the 4-position. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives have been extensively studied for potential applications in treating various diseases, including cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that certain compounds demonstrated potent antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans. Specifically, derivatives showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml, highlighting their potential as effective antimicrobial agents compared to standard antibiotics like ampicillin and chloramphenicol .

Anticancer Activity

The anticancer properties of this compound have also been explored. It has been reported that this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications at the C4 position of the benzimidazole ring can enhance its potency against different cancer cell lines .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Target Interaction : The compound interacts with multiple biological targets, influencing various cellular processes.

- Biochemical Pathways : It is believed to affect pathways related to cell cycle regulation and apoptosis.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, such as high bioavailability and stability in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Substituents at specific positions on the benzimidazole ring can dramatically alter its efficacy:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C4 | Bromine | Enhances potency |

| C5 | Methyl | Neutral or detrimental |

| C6 | Chlorine | Variable effects |

This table summarizes findings from various studies indicating that substituents at the C4 position generally enhance the inhibitory activity of the compound against targets such as HIV-1 reverse transcriptase and cancer cells .

Study on Antiviral Activity

A significant investigation into the antiviral properties of benzimidazole derivatives revealed that this compound showed promising results against HIV-1 variants. In vitro assays demonstrated an IC50 value of 0.2 μM, indicating strong inhibitory activity against both wild-type and drug-resistant strains of the virus .

Evaluation of Antifungal Activity

Another study focused on the antifungal potential of this compound, where it was tested against several fungal strains. The results indicated that this compound exhibited notable antifungal activity, with MIC values comparable to established antifungal agents like griseofulvin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-1H-benzoimidazole, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves condensation of 4-bromobenzaldehyde with benzene-1,2-diamine in aqueous media using TMSCl as a catalyst at room temperature (5 hours), yielding a homogeneous suspension. Recrystallization in ethanol provides pure product . Key factors affecting yield include:

- Catalyst : TMSCl enhances cyclization efficiency.

- Solvent : Water or ethanol minimizes side reactions.

- Temperature : Room temperature avoids decomposition.

- Table 1 : Synthetic Methods Comparison

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Bromobenzaldehyde, TMSCl | H₂O, RT, 5 h | 70-75% | |

| Substituted benzaldehydes | Ethanol, reflux | 60-68% |

Q. What spectroscopic techniques are used to characterize this compound, and what are the key spectral markers?

- Methodological Answer :

- IR Spectroscopy : C-Br stretch at ~590 cm⁻¹ and C=N imidazole ring vibration at ~1611 cm⁻¹ confirm bromine and heterocycle presence .

- ¹H NMR : Aromatic protons appear as multiplets between δ 7.36–8.35 ppm, with NH protons as broad singlets near δ 13.30 ppm (DMSO-d₆) .

- ¹³C NMR : Brominated carbons resonate at ~115–125 ppm.

- Table 2 : Key Spectral Data

| Technique | Observed Signal | Assignment | Evidence |

|---|---|---|---|

| IR | 590 cm⁻¹ | C-Br stretch | |

| ¹H NMR | δ 13.30 (br s) | NH protons |

Q. What are common functionalization reactions for this compound in medicinal chemistry?

- Methodological Answer : The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki, Ullmann) to introduce aryl/heteroaryl groups. For example:

- Suzuki Coupling : Pd-catalyzed reaction with boronic acids yields biaryl derivatives for kinase inhibition studies .

- N-Alkylation : Reaction with alkyl halides modifies the imidazole nitrogen, enhancing solubility or bioactivity .

Advanced Research Questions

Q. How do crystallographic studies inform the structural dynamics of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals non-planar conformations due to steric and electronic effects. For example:

- Dihedral Angles : In 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, the benzimidazole core forms angles of 50.72°–89.05° with substituents, influencing π-π stacking .

- Weak Interactions : Intramolecular C–H⋯N hydrogen bonds and Br⋯Br contacts stabilize crystal packing .

- Software : SHELXL (via SHELX suite) is widely used for refinement, leveraging high-resolution data for accurate disorder modeling .

Q. What computational methods are employed to predict the bioactivity of brominated benzimidazole derivatives?

- Methodological Answer :

- Molecular Docking : Derivatives like 4-bromo-5-chloro-2-phenyl-1H-benzoimidazole show strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrophobic interactions and hydrogen bonding .

- ADMET Analysis : Predictions using tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Systematic Replication : Reproduce methods using controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Data Triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

- Statistical Analysis : Use ANOVA to compare yields across reaction scales or catalysts .

Properties

IUPAC Name |

4-bromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQFMGBYYAOIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460142 | |

| Record name | 4-bromo-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83741-35-9 | |

| Record name | 4-bromo-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.